

Technical Guide: Certificate of Analysis for 8-Aminoguanosine-13C2,15N

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Compound of Interest		
Compound Name:	8-Aminoguanosine-13C2,15N	
Cat. No.:	B13849860	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control methodologies typically associated with a Certificate of Analysis (CoA) for **8-Aminoguanosine-13C2,15N**. This stable isotope-labeled compound is a critical tool in mass spectrometry-based research, often used as an internal standard for the accurate quantification of 8-aminoguanosine in biological samples.

Quantitative Data Summary

The following table summarizes the typical analytical data and specifications for a batch of **8-Aminoguanosine-13C2,15N**. This data is representative of the quality control testing performed to ensure the identity, purity, and isotopic enrichment of the compound.



Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Chemical Purity (HPLC)	≥98.0%	99.5%	HPLC-UV
Mass Spectrometry	Conforms to structure	Conforms	ESI-MS
Isotopic Enrichment	≥99 atom % 13C, ≥99 atom % 15N	99.6 atom % 13C, 99.8 atom % 15N	Mass Spectrometry
Residual Solvents	Per USP <467>	Conforms	GC-HS
Water Content (Karl Fischer)	≤1.0%	0.3%	Karl Fischer Titration

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are essential for understanding how the quality of **8-Aminoguanosine-13C2,15N** is assessed.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Objective: To determine the chemical purity of the compound by separating it from any nonlabeled or other impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.



- Procedure: A solution of 8-Aminoguanosine-13C2,15N is prepared in a suitable solvent
 (e.g., water/DMSO). The sample is injected into the HPLC system, and the chromatogram is
 recorded. The area of the main peak corresponding to 8-Aminoguanosine is compared to the
 total area of all peaks to calculate the purity.
- 2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment
- Objective: To confirm the molecular weight of the labeled compound and determine the level of isotopic enrichment.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of 8-Aminoguanosine-13C2,15N.
- Procedure for Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with natural isotopic abundance.[1]
- 2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
- Objective: To confirm the chemical structure and the position of the isotopic labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure: 1H, 13C, and 15N NMR spectra are acquired for the labeled compound dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The chemical shifts, coupling constants, and signal multiplicities are analyzed to confirm the expected structure. The presence of 13C and 15N labels can be confirmed by the observation of specific couplings (e.g., 1J(13C-1H), 1J(15N-1H)) and the attenuation of signals from the unlabeled positions.
 [2][3]

Signaling Pathways and Workflow Diagrams



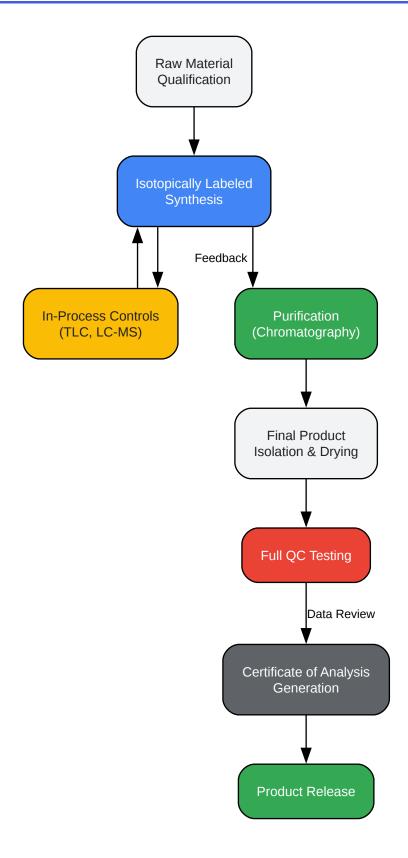




3.1. Quality Control Workflow for 8-Aminoguanosine-13C2,15N

The following diagram illustrates the typical quality control workflow for the production and release of a batch of **8-Aminoguanosine-13C2,15N**.





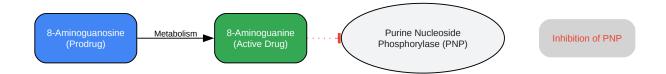
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Caption: Quality control workflow for stable isotope-labeled compounds.



3.2. Metabolic Pathway of 8-Aminoguanosine

8-Aminoguanosine is a prodrug that is converted in vivo to the active compound, 8-aminoguanine. This metabolic conversion is a key aspect of its biological activity.[4][5]



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Caption: Metabolic activation of 8-aminoguanosine.

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